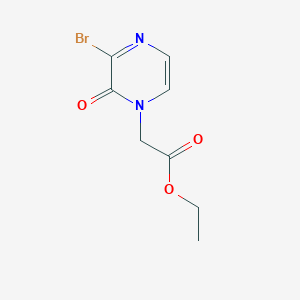

(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related brominated pyrazole compounds is detailed in the second paper, where a brominated pyrazole derivative is prepared through a multi-step process. This involves nucleophilic substitution, cyclization, esterification, bromination, dehydrogenation, and hydrolysis to yield the final product. The overall yield of the process is reported to be 39.5% . Although the exact synthesis of “(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester” is not described, similar synthetic strategies involving halogenation and cyclization reactions could potentially be applied.

Molecular Structure Analysis

The structure of the related compounds is confirmed using 1H NMR and MS techniques . These methods are crucial for determining the molecular structure and confirming the identity of synthesized compounds. The presence of bromine in the molecule suggests that it would be amenable to further reactions through nucleophilic substitution or elimination.

Chemical Reactions Analysis

The first paper discusses the reactivity of pyrethrin-like esters, which undergo elimination reactions with tertiary amines to yield cyclopentadienones . This indicates that brominated compounds similar to “(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester” may also be reactive towards nucleophiles or bases, leading to the formation of different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester” are not directly reported, the properties of brominated organic compounds generally include higher molecular weights and densities compared to their non-brominated counterparts. The presence of the bromine atom can also influence the boiling and melting points of the compound. The ester and ketone functional groups suggest that the compound would have polar characteristics, affecting its solubility in various solvents.

Wissenschaftliche Forschungsanwendungen

Microbial Ester Production

Research has shown that certain microorganisms can produce organic esters as byproducts when utilizing organic compounds. This has been observed in yeast, particularly the Hansenula species, which are known to yield significant amounts of ester. These esters, like ethyl acetate, are formed under specific conditions, such as limited aeration or as a result of aerobic utilization of ethanol accumulated during the fermentation of glucose. This process and the influence of various environmental factors on ester production have been studied extensively (Tabachnick & Joslyn, 1953).

Esterification and Process Intensification Techniques

Ethyl acetate, a kind of ester, is widely used as a solvent in various industries, including paints, coatings, and pharmaceuticals. Various process intensification techniques have been reviewed to optimize the esterification process for ethyl acetate production. These techniques, such as Reactive distillation and microwave reactive distillation, offer several advantages over traditional processes, including energy savings and reduced capital investment. The influence of various process parameters on the purity and overall production rate of ethyl acetate has been discussed in-depth (Patil & Gnanasundaram, 2020).

Ester-Based Lures in Pest Control

In agricultural settings, certain esters have been found effective as components in lures to attract pest species, optimizing pest control strategies. Research in Hungary, for instance, has demonstrated the field activity of lures containing pear ester and acetic acid for attracting microlepidopteran species, indicating a potential method to optimize female-targeted lures based on these ester components (Jósvai et al., 2016).

Plasticizer Exposure and Health Impact

Studies have explored the environmental exposure of humans to various esters used as plasticizers, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Understanding the concentration of these esters' metabolites in the human body can provide insights into the potential health impacts of prolonged exposure to such chemicals used in everyday products (Silva et al., 2013).

Food Safety and Toxicity Concerns

Certain fatty acid esters, like 3-monochloropropane-1,2-diol (3-MCPD esters), have raised food safety concerns due to their potential nephrotoxicity and testicular toxicity. These esters have been detected in various food categories, including refined edible oils and infant formula. Research on these esters covers their detection methods, formation mechanisms, and mitigation strategies, crucial for understanding their impact on food safety and human health (Gao et al., 2019).

Zukünftige Richtungen

The future directions in the field of chemical synthesis involve the development of new methods and techniques for the synthesis of complex molecules. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Eigenschaften

IUPAC Name |

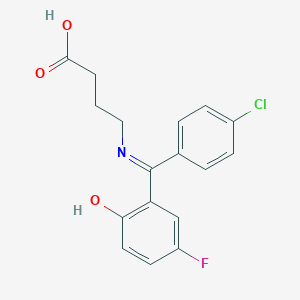

ethyl 2-(3-bromo-2-oxopyrazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEBOUYDDYVNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)